

Technical Guide: Spectroscopic Data of 3-Ethyl-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Ethyl-4-iodo-1H-pyrazole

Cat. No.: B1359815

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a summary of available spectroscopic data for the chemical compound **3-Ethyl-4-iodo-1H-pyrazole** (CAS: 442876-19-9). While comprehensive experimental data is not publicly available, this guide consolidates known information and provides context based on related structures.

Compound Identification

- IUPAC Name: **3-Ethyl-4-iodo-1H-pyrazole**
- Synonyms: 3-Ethyl-4-iodopyrazole, 5-ethyl-4-iodo-1H-pyrazole
- CAS Number: 442876-19-9
- Molecular Formula: C₅H₇IN₂
- Molecular Weight: 222.03 g/mol

Spectroscopic Data

A thorough search of scientific literature, chemical databases, and patent repositories revealed limited publicly available experimental spectroscopic data for **3-Ethyl-4-iodo-1H-pyrazole**. The available data is summarized below.

The only direct experimental data found for this compound is a mass spectrometry result from a patent detailing its synthesis.

Table 1: Mass Spectrometry Data for **3-Ethyl-4-iodo-1H-pyrazole**

Technique	Ionization Mode	m/z	Interpretation	Source
MS	ESI (implied)	223 [M+H] ⁺	Protonated Molecule	Patent WO2018212534 A1[1]

No experimental ¹H or ¹³C NMR data for **3-Ethyl-4-iodo-1H-pyrazole** has been found in the public domain. However, expected chemical shifts can be predicted based on the analysis of structurally similar pyrazole derivatives.

Predicted ¹H NMR Data:

- Pyrazole Ring Proton (H5): Expected to be a singlet, likely in the range of δ 7.5-8.0 ppm.
- Ethyl Group (-CH₂-): Expected to be a quartet, likely in the range of δ 2.6-2.9 ppm.
- Ethyl Group (-CH₃): Expected to be a triplet, likely in the range of δ 1.2-1.4 ppm.
- NH Proton: Expected to be a broad singlet with a variable chemical shift.

No experimental IR data for **3-Ethyl-4-iodo-1H-pyrazole** has been found. Based on its structure, the following characteristic absorption peaks would be expected:

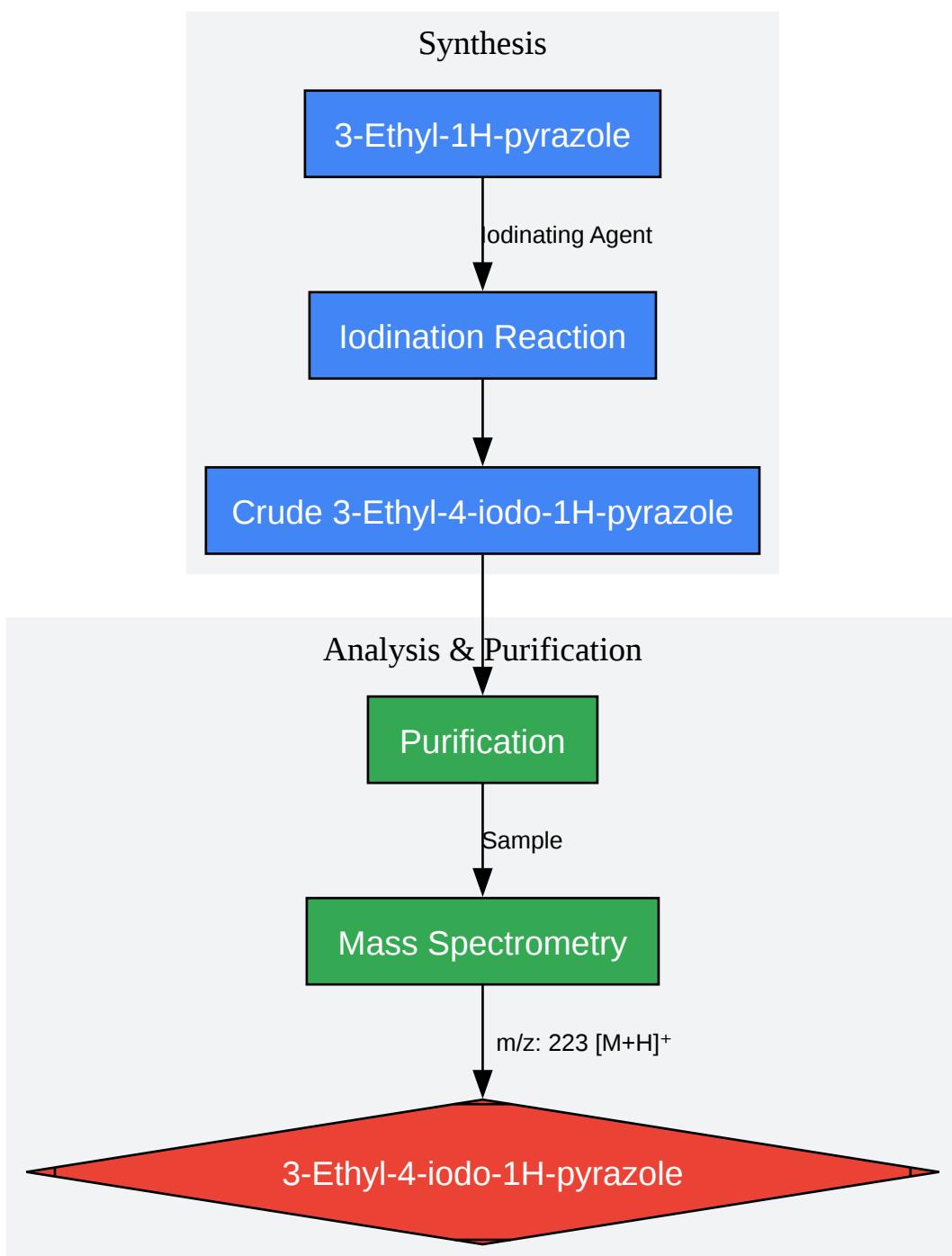
- N-H Stretch: A broad peak in the range of 3100-3300 cm⁻¹.
- C-H Stretch (Aliphatic): Peaks in the range of 2850-3000 cm⁻¹.
- C=N and C=C Stretch (Pyrazole Ring): Peaks in the range of 1400-1600 cm⁻¹.

Experimental Protocols

The synthesis of **3-Ethyl-4-iodo-1H-pyrazole** is described in patent WO2018212534A1 as an intermediate in the preparation of autotaxin inhibitors.[\[1\]](#)

- **Methodology:** The compound was prepared from 3-ethyl-1H-pyrazole. While the patent states the reaction was carried out in the same manner as another step, the general procedure for iodination of pyrazoles often involves treatment with an iodinating agent such as N-iodosuccinimide (NIS) or iodine in the presence of a base.[\[1\]](#)
- **Analysis:** After synthesis, the compound was analyzed by mass spectrometry, which confirmed the formation of the product with an m/z of 223, corresponding to the protonated molecule $[M+H]^+$.[\[1\]](#)

The workflow for the synthesis and characterization as described can be visualized as follows:



[Click to download full resolution via product page](#)

Workflow for Synthesis and MS Characterization.

Conclusion

While **3-Ethyl-4-iodo-1H-pyrazole** is a documented chemical intermediate, its full spectroscopic characterization (NMR, IR) is not currently available in publicly accessible scientific literature or databases. The only confirmed experimental data is its mass-to-charge ratio from mass spectrometry. Researchers requiring detailed NMR and IR data would likely need to perform the characterization independently.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. rsc.org [rsc.org]
- To cite this document: BenchChem. [Technical Guide: Spectroscopic Data of 3-Ethyl-4-iodo-1H-pyrazole]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1359815#spectroscopic-data-nmr-ir-ms-of-3-ethyl-4-iodo-1h-pyrazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com